molecular formula C12H12N2O3 B1280895 3-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 879996-64-2

3-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1280895
CAS No.: 879996-64-2
M. Wt: 232.23 g/mol
InChI Key: KCSSPFHUWREFSY-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. The presence of the 2,5-dimethoxyphenyl group and the carbaldehyde functional group makes this compound particularly interesting for various chemical and biological applications.

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets through various mechanisms, such as inhibiting or activating enzymatic activity, modulating receptor function, or altering cellular signaling pathways .

Biochemical Pathways

Given the broad range of biological activities exhibited by similar compounds , it’s plausible that this compound could influence multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The compound’s molecular weight and structure suggest that it could potentially be absorbed and distributed throughout the body

Result of Action

Based on the biological activities of similar compounds , it’s possible that this compound could have diverse effects at the molecular and cellular levels, potentially influencing processes such as cell signaling, gene expression, and enzymatic activity.

Biochemical Analysis

Biochemical Properties

3-(2,5-Dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with copper complexes, forming stable structures that can be studied for their electrochemical properties

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that similar compounds can induce reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with copper complexes suggests a potential role in redox reactions and electron transfer processes . Additionally, changes in gene expression induced by the compound can further elucidate its molecular mechanism of action.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical for its application in laboratory settings. Studies on similar compounds have shown that they can undergo significant changes in their effects over time, including degradation and loss of activity . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be insufficient to elicit a significant response . It is crucial to determine the optimal dosage for achieving the desired effects without causing harm to the subjects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, similar compounds have been shown to undergo hydroxylation and demethylation reactions . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Understanding these interactions is crucial for determining the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles in the presence of a suitable solvent.

Major Products Formed

    Oxidation: 3-(2,5-Dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(2,5-Dimethoxyphenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile: Another heterocyclic compound with similar structural features.

    3-(2,5-Dimethoxyphenyl)propanoic acid: A compound with a similar phenyl ring substitution pattern but different functional groups.

Uniqueness

3-(2,5-Dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the pyrazole ring and the 2,5-dimethoxyphenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-16-9-3-4-11(17-2)10(5-9)12-8(7-15)6-13-14-12/h3-7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSSPFHUWREFSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001219658
Record name 3-(2,5-Dimethoxyphenyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879996-64-2
Record name 3-(2,5-Dimethoxyphenyl)-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879996-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,5-Dimethoxyphenyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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